TMR Biocytin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

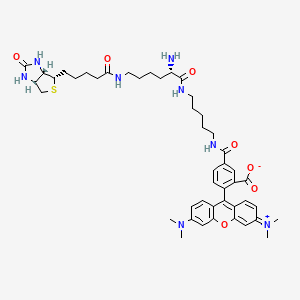

C46H60N8O7S |

|---|---|

Molecular Weight |

869.1 g/mol |

IUPAC Name |

5-[5-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoyl]amino]pentylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C46H60N8O7S/c1-53(2)29-16-19-32-37(25-29)61-38-26-30(54(3)4)17-20-33(38)41(32)31-18-15-28(24-34(31)45(58)59)43(56)49-22-9-5-10-23-50-44(57)35(47)12-8-11-21-48-40(55)14-7-6-13-39-42-36(27-62-39)51-46(60)52-42/h15-20,24-26,35-36,39,42H,5-14,21-23,27,47H2,1-4H3,(H5-,48,49,50,51,52,55,56,57,58,59,60)/t35-,36-,39-,42-/m0/s1 |

InChI Key |

RRJNRPHRYXQIAB-VSZNSILHSA-N |

Isomeric SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)N)C(=O)[O-] |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCNC(=O)C(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)N)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

TMR Biocytin: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

TMR Biocytin, also known as 5-(and-6)-Tetramethylrhodamine Biocytin, is a highly versatile, fluorescent polar tracer used extensively in the life sciences. It is a chemical conjugate of biocytin (an amide of biotin and L-lysine) and the fluorophore tetramethylrhodamine (TMR).[1][2] This combination provides a dual-functionality molecule: the TMR moiety allows for direct visualization via its bright orange-red fluorescence, while the biocytin component enables highly sensitive detection and signal amplification through its strong affinity for avidin and streptavidin conjugates.[3][4][5]

Primarily recognized as a potent neuroanatomical tracer, this compound is cell-impermeant and must be introduced into cells via methods like electroporation or microinjection. It is used to study cell-cell fusion, membrane permeability, pinocytosis, and, most notably, to delineate the complex morphology of neurons in both live and fixed tissues. Its ability to be transported both anterogradely and retrogradely, coupled with its high transport velocity and suitability for live-cell imaging, makes it a superior alternative to traditional, non-fluorescent tracers.

2.0 Core Properties and Specifications

The physicochemical properties of this compound are summarized below. These specifications are critical for designing experiments, selecting appropriate filter sets for microscopy, and understanding its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₄₆H₆₀N₈O₇S | |

| Molecular Weight | ~869.1 - 871 g/mol | |

| Excitation Maximum (λex) | 544 - 554 nm | |

| Emission Maximum (λem) | 571 - 581 nm | |

| Appearance | Dark red solid | |

| Solubility | DMF, DMSO, Water | |

| CAS Number | 749247-49-2 | |

| Cell Permeability | Membrane impermeant |

3.0 Mechanism of Action and Detection

This compound's utility stems from its dual detection capabilities. As a polar tracer, it does not cross intact cell membranes and is therefore contained within the cell into which it is introduced, allowing for precise labeling.

-

Direct Fluorescence: The TMR component is a bright and photostable fluorophore that can be visualized directly using standard fluorescence microscopy techniques. This allows for real-time imaging of labeled cells and neuronal processes in live tissue preparations.

-

Biotin-Streptavidin Amplification: The biocytin moiety has an exceptionally high affinity for streptavidin. Following fixation, the tissue can be incubated with a streptavidin molecule conjugated to an enzyme (like HRP for colorimetric detection) or another fluorophore. This secondary labeling step can dramatically amplify the signal, revealing fine morphological details that may not be visible through direct fluorescence alone.

The diagram below illustrates these two parallel detection pathways.

4.0 Key Applications in Research

4.1 Neuroanatomical Tracing this compound is an exceptional tool for mapping neuronal circuits. Unlike traditional biocytin, it can be visualized in live tissue, enabling dynamic studies of neuronal structures. It exhibits both anterograde (from soma to axon terminal) and retrograde (from axon terminal to soma) transport. A key advantage is its rapid transport velocity, measured at an initial rate of 5.4 mm/h, which allows for long-range labeling within hours—significantly faster than many other fluorescent tracers. Furthermore, the tracer is fixable and remains stable during tissue clearing protocols, permitting deep tissue visualization of labeled neurons.

4.2 Functional Imaging A powerful application of this compound is its use in combination with functional indicators, such as calcium dyes (e.g., Fluo-8 AM). Researchers can retrogradely label a population of neurons with this compound and then load the tissue with a calcium-sensitive dye. This allows for the simultaneous recording of neuronal activity (calcium transients) from cells whose morphology and projections are clearly identified by the TMR fluorescence.

4.3 Permeability Studies As a polar tracer, this compound is used to assess membrane integrity and transport mechanisms. It is a valuable tool for investigating cell-cell and cell-liposome fusion events, transport through gap junctions, and cellular uptake via pinocytosis. It has also been employed to examine the permeability of the blood-brain barrier (BBB).

5.0 Experimental Protocols

5.1 Protocol: Neuronal Labeling via Electroporation in Live Tissue This method is used to label neurons in live preparations, such as brain slices or in vivo. Electroporation uses a brief electrical pulse to create transient pores in the cell membrane, allowing this compound to enter.

-

Preparation: Dissolve this compound in an appropriate internal solution or artificial cerebrospinal fluid (ACSF) to a final concentration of 1-2%.

-

Pipette Loading: Fill a glass micropipette with the this compound solution.

-

Targeting: Under microscopic guidance, position the pipette tip adjacent to the neuronal tract or cell bodies of interest.

-

Electroporation: Apply a series of voltage pulses to eject the tracer from the pipette and into the adjacent cells.

-

Incubation/Transport: Allow sufficient time for the tracer to be transported along the neuronal processes. The rapid transport rate allows for imaging within a few hours.

-

Imaging: Visualize the labeled neurons using fluorescence microscopy. The preparation can be imaged live or fixed for subsequent analysis.

5.2 Protocol: Intracellular Filling via Whole-Cell Patch-Clamp This technique combines electrophysiological recording with morphological identification of a single neuron.

-

Pipette Solution: Prepare a standard patch-clamp internal solution containing 0.2-0.5% this compound.

-

Patching: Establish a whole-cell patch-clamp configuration on a target neuron.

-

Diffusion: Allow this compound to diffuse from the pipette into the neuron for the duration of the recording (typically 15-30 minutes).

-

Recording: Record the electrophysiological properties of the neuron.

-

Fixation: After recording, fix the brain slice, typically in 4% paraformaldehyde (PFA).

-

Visualization: The neuron can be visualized directly, or the signal can be amplified using the post-hoc protocol below to reveal its complete morphology for correlation with its functional properties.

5.3 Protocol: Post-Hoc Histochemical Detection This protocol is used on fixed tissue to amplify the this compound signal.

-

Washing: Wash fixed brain slices thoroughly in phosphate-buffered saline (PBS) to remove fixative.

-

Permeabilization: Permeabilize the slices by incubating in PBS containing 1-2% Triton-X100 at 4°C for 24 hours.

-

Blocking: Incubate slices in a blocking buffer (e.g., PBS with Triton-X100 and normal serum) to reduce non-specific binding.

-

Streptavidin Incubation: Incubate the slices with a streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488) diluted 1:1000 in blocking buffer at 4°C for 24-48 hours.

-

Final Washes: Wash the slices multiple times in PBS to remove unbound streptavidin conjugate.

-

Mounting and Imaging: Mount the slices on glass slides with an appropriate mounting medium for fluorescent imaging.

6.0 Summary and Advantages

This compound is a powerful and multifaceted tool for biological research. Its key advantages include:

-

Live-Cell Compatibility: Enables the visualization of neuronal structures and transport in living tissue, a significant improvement over tracers requiring fixation.

-

Fast Neuronal Transport: A high transport velocity allows for rapid, long-distance labeling of neural pathways.

-

Dual-Mode Detection: Offers the flexibility of direct fluorescence for quick visualization and streptavidin-based amplification for enhanced sensitivity.

-

Fixable and Clearable: The tracer is well-retained after fixation and is compatible with modern tissue clearing techniques for 3D imaging.

-

Functional Correlation: Can be combined with functional imaging dyes to link cellular activity directly to specific, morphologically identified neurons.

References

- 1. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biocytin TMR [5-(and-6)-Tetramethylrhodamine biocytin] - 5 mg [anaspec.com]

- 4. AS-60658 | Biocytin TMR [5-(and-6)-Tetramethylrhodamine biocytin] [clinisciences.com]

- 5. Invitrogen Biocytin TMR (5-(and-6)-Tetramethylrhodamine Biocytin) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

TMR Biocytin: A Technical Guide to its Mechanism of Action and Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of TMR Biocytin, a versatile fluorescent tracer used in neuroscience and cell biology. We will delve into its core mechanism of action, detail its applications in neuronal tracing and gap junction analysis, and provide structured experimental protocols and quantitative data.

Core Mechanism of Action

This compound, or Tetramethylrhodamine Biocytin, is a highly water-soluble, fixable polar tracer. Its functionality is derived from the synergistic action of its two key components: the biocytin moiety and the TMR fluorophore.

-

Biocytin Moiety: Biocytin (also known as N-biotinyl-L-lysine) is a conjugate of biotin (Vitamin H) and L-lysine. Due to its structural similarity to biotin, biocytin is recognized and actively taken up by endogenous biotin transporters present on the cell membrane of many cell types, including neurons. This active transport mechanism allows for the efficient loading of this compound into cells. Once inside, the lysine component of biocytin provides a primary amine group. This amine group is crucial for its "fixable" property, as it can be covalently cross-linked to surrounding proteins by aldehyde-based fixatives like formaldehyde or glutaraldehyde. This ensures that the tracer is retained within the cell structure during subsequent histological processing.

-

TMR (Tetramethylrhodamine) Fluorophore: TMR is a bright and photostable red-orange fluorescent dye. It is covalently linked to the biocytin molecule, allowing for the direct visualization of the tracer using fluorescence microscopy. The spectral properties of TMR are well-suited for multiplexing with other common fluorophores.

The combined properties of these two components make this compound an excellent tool for tracing neuronal projections and for identifying intercellular communication through gap junctions.

A Technical Guide to TMR Biocytin: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tetramethylrhodamine (TMR) Biocytin, a versatile fluorescent tracer. It details the probe's core fluorescence properties, outlines its primary applications, and provides structured protocols for its use in neuronal tracing and the study of cell-to-cell communication.

Core Properties of TMR Biocytin

This compound is a conjugate molecule that combines the bright orange-red fluorescence of tetramethylrhodamine with the utility of biocytin as a neuroanatomical tracer.[1][2] Biocytin, a small, water-soluble molecule, is readily transported within neurons and can be fixed in tissue for later analysis.[3][4] The addition of the TMR fluorophore allows for direct visualization in both live and fixed preparations without the need for secondary detection, a significant advantage over unconjugated biocytin.[5]

The molecule is cell-impermeant and is typically introduced into cells via microinjection, electroporation, or through a patch pipette during electrophysiological recordings. Its high solubility and stability make it a reliable tool for a variety of biological applications.

Quantitative Photophysical & Chemical Data

The key properties of this compound are summarized below, providing essential data for experimental design and analysis.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~544 - 554 nm | |

| Emission Maximum (λem) | ~571 - 581 nm | |

| Fluorescence Color | Orange-Red | |

| Molecular Weight | ~869 - 871 g/mol | |

| Fluorescence Lifetime (τ) | Free in solution: ~3.54 ns Bound to streptavidin: ~2.54 ns | |

| Solubility | Soluble in DMF or DMSO |

Note: The fluorescence lifetime is quenched upon binding to streptavidin, an important consideration for experiments involving secondary detection.

Key Applications & Experimental Protocols

This compound is primarily utilized in two major areas of research: neuroanatomical tracing and the analysis of gap junctional intercellular communication.

Neuroanatomical Tracing

As a neuronal tracer, this compound is valued for its rapid transport and compatibility with live-cell imaging. It can be transported both anterogradely (from soma to axon terminal) and retrogradely (from axon terminal to soma), allowing for comprehensive mapping of neural circuits. Its fast transport velocity, measured at approximately 5.4 mm/h, enables the labeling of distant neuronal populations within hours. Furthermore, its spectral properties make it compatible with concurrent functional imaging, such as calcium imaging with green-emitting dyes.

The molecule's design combines a fluorescent reporter (TMR) with a biological tracer and amplification handle (Biocytin), which can be targeted by avidin or streptavidin.

This protocol describes the filling of a single neuron with this compound during whole-cell patch-clamp recording for subsequent morphological analysis.

-

Internal Solution Preparation: Prepare a patch pipette internal solution containing 0.2% to 0.5% this compound. Sonicate for 10-15 minutes to ensure complete dissolution.

-

Cell Filling: Establish a whole-cell recording configuration. Allow the this compound to diffuse from the pipette into the cell for at least 15-20 minutes. For active filling, apply low-intensity hyperpolarizing or depolarizing current pulses.

-

Tissue Fixation: Following the recording, fix the brain slice in a 4% paraformaldehyde (PFA) solution overnight at 4°C.

-

Washing: Wash the fixed tissue sections thoroughly three times for 10 minutes each in 0.1 M Phosphate Buffered Saline (PBS).

-

Direct Visualization (Optional): Mount the tissue on a slide. The native fluorescence of TMR is often sufficient for direct visualization of well-filled neurons via confocal microscopy.

-

Signal Amplification (Optional):

-

Permeabilization: Incubate the slice in PBS containing 0.3-1% Triton X-100 for at least one hour at room temperature or overnight at 4°C to permeabilize cell membranes.

-

Streptavidin Incubation: Incubate the tissue in a solution containing a fluorescently-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor™ 488) diluted in the permeabilization buffer for 2-4 hours at room temperature or overnight at 4°C.

-

Final Washes: Repeat the washing step (2.4) to remove unbound streptavidin.

-

-

Imaging: Mount the sections and acquire Z-stack images using a confocal microscope. Use an excitation wavelength appropriate for TMR (e.g., 561 nm laser) and, if applicable, the streptavidin conjugate.

The following diagram illustrates the typical workflow from cell filling to final morphological reconstruction.

Analysis of Gap Junctional Communication

This compound can be used as a tracer to assess the degree of coupling between cells connected by gap junctions. Because of its relatively small size, it can pass through certain connexin channels that form these junctions, particularly in astrocytes. By filling a single cell and observing the subsequent spread of fluorescence to neighboring cells, researchers can qualitatively and quantitatively assess intercellular communication.

This protocol is adapted for quantifying gap junction coupling among astrocytes in acute brain slices.

-

Cell Filling: Target and patch a single astrocyte in an acute brain slice using a pipette containing 0.2-0.5% this compound. Maintain the whole-cell configuration for 15 minutes to allow for tracer diffusion into both the patched cell and any coupled neighbors.

-

Fixation and Staining: Fix the slice overnight in 4% PFA. Process the tissue for fluorescence visualization by incubating with a fluorescently-conjugated streptavidin to label all cells that have taken up the biocytin. Follow steps 2.3 - 2.6 of the neuronal morphology protocol.

-

Imaging: Using a confocal microscope, acquire a Z-stack image centered on the initially patched cell. The stack should extend sufficiently above and below the soma (e.g., ±25 µm) to capture all coupled cells.

-

Quantification: Count the number of neighboring fluorescent cell bodies within the Z-stack. This number provides a quantitative measure of the degree of gap junctional coupling for the patched cell.

This diagram illustrates the principle of using this compound to identify cells connected by gap junctions.

References

- 1. Invitrogen Biocytin TMR (5-(and-6)-Tetramethylrhodamine Biocytin) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroanatomical labeling with biocytin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

TMR Biocytin: A Technical Guide to its Spectroscopic Properties and Applications in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TMR Biocytin, a versatile fluorescent tracer. The guide details its core spectroscopic properties, experimental applications, and the methodologies required for its effective use in research, particularly in the fields of neuroscience and cell biology.

Core Properties of this compound

This compound is a derivative of biocytin, which is a conjugate of biotin and L-lysine, covalently linked to the fluorescent dye tetramethylrhodamine (TMR). This combination allows for both fluorescent visualization and highly specific detection through the biotin-streptavidin interaction. It is a polar tracer that is generally cell-impermeant and is introduced into cells via methods such as microinjection, electroporation, or uptake following membrane permeabilization.[1][2]

Spectroscopic Characteristics

The fluorescent properties of this compound are central to its utility. The tetramethylrhodamine fluorophore provides bright and photostable orange-red fluorescence. The excitation and emission maxima can vary slightly depending on the solvent environment, but generally fall within a well-defined range.

| Property | Wavelength (nm) | Source |

| Excitation Maximum (λex) | 544 - 554 | [2] |

| Emission Maximum (λem) | 571 - 581 |

Key Applications and Experimental Protocols

This compound is a valuable tool for a variety of applications, most notably as a neuronal tracer for mapping neuronal morphology and connectivity. It can also be employed to study cell-cell communication, membrane permeability, and cellular uptake processes.

Neuronal Tracing

This compound is widely used for both anterograde and retrograde neuronal tracing in live tissue. Its ability to be fixed in situ allows for detailed post-mortem anatomical studies.

This protocol is adapted from methodologies demonstrating the effectiveness of this compound for rapid neuronal labeling.

-

Prepare this compound Solution: Dissolve this compound in an appropriate intracellular solution (e.g., potassium-based) to a final concentration of 1-5 mM.

-

Tissue Preparation: Prepare acute brain slices or an in vivo preparation according to standard laboratory protocols.

-

Electroporation:

-

Pull a glass micropipette with a tip diameter of 1-2 µm.

-

Fill the micropipette with the this compound solution.

-

Under visual guidance (e.g., using a stereomicroscope), place the tip of the micropipette adjacent to the neuronal population of interest.

-

Apply a series of voltage pulses (e.g., 5-20 V, 1-5 ms duration, at 100-200 Hz for 1-5 seconds) using a square-pulse electroporator. The exact parameters will need to be optimized for the specific tissue and cell type.

-

-

Incubation: Allow time for the tracer to be transported along the neuronal processes. The transport velocity of this compound has been reported to be approximately 5.4 mm/h.

-

Imaging: The labeled neurons can be visualized directly in the live tissue using fluorescence microscopy.

-

Fixation and Further Processing (Optional):

-

Fix the tissue by immersion or perfusion with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

The fixed tissue can be sectioned and processed for further immunohistochemical analysis.

-

Visualization and Signal Amplification using Streptavidin

The biotin moiety of this compound allows for highly specific and robust detection using streptavidin conjugates. This is particularly useful for enhancing the signal from the tracer, especially after fixation and tissue clearing.

-

Fixation and Permeabilization:

-

Fix the this compound-labeled tissue in 4% PFA in PBS.

-

Wash the tissue several times with PBS.

-

Permeabilize the tissue with a solution of PBS containing 0.1-0.5% Triton X-100 for 30-60 minutes at room temperature.

-

-

Blocking: Block non-specific binding sites by incubating the tissue in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1-2 hours at room temperature.

-

Streptavidin Incubation: Incubate the tissue with a fluorescently-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 488, for a second color) diluted in blocking buffer. The dilution should be optimized, but a starting concentration of 1-5 µg/mL is recommended. Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Washing: Wash the tissue extensively with PBS containing 0.1% Triton X-100 to remove unbound streptavidin.

-

Mounting and Imaging: Mount the tissue on a slide with an appropriate mounting medium and image using a fluorescence or confocal microscope.

Fluorescence Microscopy and Imaging

Proper setup of the fluorescence microscope is critical for obtaining high-quality images of this compound-labeled samples.

Recommended Microscope Settings

-

Excitation Source: A broadband lamp (e.g., mercury or xenon arc) or a laser line around 540-560 nm is ideal.

-

Filter Set: A standard TRITC or Texas Red filter set is generally suitable for this compound.

-

Excitation Filter: A bandpass filter centered around 540-550 nm (e.g., 545/30 nm).

-

Dichroic Mirror: A dichroic mirror with a cutoff around 565 nm.

-

Emission Filter: A bandpass or longpass filter that collects light above 570 nm (e.g., 570/40 nm or a 570 nm longpass).

-

-

Objective Lens: Use an objective with a high numerical aperture (NA) for optimal light collection and resolution.

-

Detector: A sensitive camera, such as a cooled CCD or sCMOS camera, is recommended for detecting the fluorescence signal, especially in cases of low labeling density.

Considerations for Live Cell Imaging

When imaging live cells labeled with this compound, it is crucial to minimize phototoxicity. This can be achieved by:

-

Using the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.

-

Keeping exposure times as short as possible.

-

Using time-lapse imaging with longer intervals between acquisitions to allow cells to recover.

This technical guide provides a foundational understanding of this compound and its application in cellular imaging. For specific experimental designs, further optimization of the protocols will be necessary to achieve the best results.

References

TMR Biocytin: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Tetramethylrhodamine (TMR) Biocytin, a versatile fluorescent tracer for researchers, scientists, and drug development professionals. This document details its core properties, chemical structure, and established experimental applications, with a focus on neuronal tracing and membrane permeability studies.

Core Properties and Structure

TMR Biocytin is a polar, cell-impermeant tracer that covalently links a bright tetramethylrhodamine (TMR) fluorophore to biocytin (a conjugate of biotin and L-lysine). This unique structure allows for direct fluorescence visualization in both live and fixed tissues, while the biotin moiety enables signal amplification through avidin or streptavidin-based secondary detection methods. Its aldehyde-fixable primary amine ensures that the tracer is retained in tissues following standard histological processing.

The chemical structure of this compound facilitates its use as a highly effective neuronal tracer, capable of both anterograde and retrograde axonal transport. Its fluorescence properties make it compatible with other fluorescent probes, such as calcium indicators, for multimodal imaging experiments.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | ~869.1 - 871 g/mol | [1][2] |

| Molecular Formula | C₄₆H₆₀N₈O₇S | |

| Excitation Maximum (λex) | ~544 - 554 nm | [2][3] |

| Emission Maximum (λem) | ~571 - 581 nm | [2] |

| Appearance | Dark red solid | |

| Solubility | Soluble in DMF or DMSO | |

| Cell Permeability | Membrane impermeant |

Key Applications and Experimental Protocols

This compound is a valuable tool for a range of biological applications, primarily in the field of neuroscience. Its utility also extends to studies of cell-cell communication and membrane integrity.

Neuronal Tracing

This compound is widely used to delineate neuronal morphology and trace axonal projections. Its ability to be transported both anterogradely (from soma to axon terminal) and retrogradely (from axon terminal to soma) makes it a powerful tool for mapping neural circuits.

This protocol is adapted from standard whole-cell patch-clamp recording procedures.

-

Prepare Internal Solution: Dissolve this compound in the intracellular recording solution to a final concentration of 0.2-0.5%. Sonicate briefly to ensure complete dissolution.

-

Obtain Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from the neuron of interest in an acute brain slice or in vivo.

-

Allow for Diffusion: Maintain the whole-cell configuration for at least 10-15 minutes to allow for passive diffusion of this compound from the pipette into the neuron. For complete filling of fine distal processes, longer recording times may be necessary.

-

Active Filling (Optional): To enhance filling, apply depolarizing or hyperpolarizing current pulses (e.g., 0.5-1.0 nA, 500 ms duration at 1 Hz) for 5-10 minutes at the end of the recording session.

-

Pipette Retraction: Slowly retract the patch pipette to allow the cell membrane to reseal.

-

Incubation: Allow the tissue to recover for 1-2 hours to facilitate active transport of the tracer throughout the neuron.

-

Fixation: Fix the tissue by immersion or perfusion with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Visualization:

-

Direct Fluorescence: Mount the fixed tissue and visualize the TMR fluorescence directly using a fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red).

-

Signal Amplification: For enhanced sensitivity, permeabilize the tissue (e.g., with 0.3% Triton X-100 in PBS) and incubate with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) to bind to the biotin moiety of this compound.

-

This method is suitable for labeling a population of neurons in a specific brain region.

-

Prepare this compound Solution: Dissolve this compound in a suitable buffer (e.g., artificial cerebrospinal fluid or PBS) at a concentration of 1-5%.

-

Position Electrode: Fill a glass micropipette with the this compound solution and position the tip in the target brain region in a live tissue preparation.

-

Apply Electroporation Pulses: Deliver a series of voltage pulses using a square-wave electroporator. Pulse parameters should be optimized for the specific tissue and cell type (e.g., 50-100 V, 1 ms duration, 1 Hz for 10-20 seconds).

-

Incubation and Transport: Allow for sufficient time for neuronal uptake and axonal transport of the tracer (can range from hours to days depending on the desired tracing distance).

-

Fixation and Visualization: Follow the same procedures for fixation and visualization as described in the intracellular filling protocol.

Membrane Permeability and Cell Fusion Studies

As a polar tracer, this compound is generally membrane-impermeant, making it a useful indicator of membrane integrity. Its applications in this area include studying changes in blood-brain barrier permeability and monitoring cell-cell or liposome fusion events.

This protocol provides a method to assess the integrity of the blood-brain barrier in vivo.

-

Prepare this compound Solution: Dilute 1 mg of this compound in 100 µL of sterile PBS per animal.

-

Systemic Administration: Inject the this compound solution into the tail vein of the animal.

-

Circulation Time: Allow the tracer to circulate for 30 minutes.

-

Perfusion and Tissue Collection: Anesthetize the animal and perform transcardial perfusion with saline followed by 4% PFA to fix the tissues and remove blood-borne tracer. Dissect the brain or spinal cord.

-

Tissue Processing: Prepare frozen or vibratome sections of the collected tissue.

-

Visualization: Mount the sections and visualize the extravasation of this compound from blood vessels into the surrounding parenchyma using fluorescence microscopy. Counterstaining with a nuclear dye like DAPI can aid in anatomical localization.

Visualized Workflows and Relationships

To further elucidate the experimental processes and conceptual framework of this compound's application, the following diagrams are provided.

Caption: Workflow for intracellular filling of a neuron with this compound.

Caption: Structure-function relationship of this compound.

References

An In-depth Technical Guide to Anterograde and Retrograde Transport of TMR Biocytin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetramethylrhodamine (TMR) Biocytin, a fluorescent neuronal tracer utilized for mapping neural circuits. It details the mechanisms of anterograde and retrograde transport, presents quantitative data, and offers detailed experimental protocols for its application in neuroscience research.

Core Concepts

TMR Biocytin is a conjugate of the fluorescent dye tetramethylrhodamine and biocytin, a small, water-soluble molecule that is readily transported by neurons.[1][2] This conjugation allows for the direct visualization of neuronal pathways in living tissue, a significant advantage over traditional biocytin which requires post-fixation processing for visualization.[1] this compound is a versatile tracer, exhibiting both anterograde (from the cell body to the axon terminal) and retrograde (from the axon terminal to the cell body) transport properties.[1][2] Its ability to be fixed in tissue and its stability during clearing procedures make it a valuable tool for detailed morphological studies.

The mechanism of uptake and transport for biocytin and its derivatives is an active process. While the precise transporters are not fully elucidated, it is understood that neurons efficiently internalize biocytin, leading to comprehensive filling of dendritic and axonal arborizations. The addition of the TMR fluorophore does not impede this transport and allows for real-time and post-hoc fluorescent imaging.

Data Presentation

The following tables summarize key quantitative data regarding the transport and properties of this compound compared to other common neuronal tracers.

| Tracer | Initial Fiber Transport Velocity | Primary Transport Direction(s) | Visualization in Live Tissue | Reference |

| This compound | 5.4 mm/h | Anterograde & Retrograde | Yes | **** |

| Atto 488 Biotin | Higher than this compound | Retrograde | Yes | |

| Biocytin | Not directly measured (requires fixation) | Anterograde & Retrograde | No | |

| Biotinylated Dextran Amine (BDA) | Slower than this compound | Anterograde & Retrograde | No |

| Property | This compound | Unconjugated Biocytin | Biotinylated Dextran Amine (BDA) | Reference |

| Primary Advantage | Live tissue imaging, fast transport | Excellent for detailed post-mortem morphology | Good for retrograde labeling and dendritic filling | **** |

| Primary Limitation | Potential for lower retrograde efficiency than BDA | Cannot be visualized in live tissue | Slower transport, less effective for very thin axons | **** |

| Fixable | Yes | Yes | Yes | **** |

| Compatibility with Calcium Imaging | Yes | No | No | **** |

Experimental Protocols

Preparation of this compound Solution

A typical working concentration for this compound is 1-2% in a suitable buffer. For intracellular filling during patch-clamp recording, a 0.2% solution can be used.

-

For Electroporation/Iontophoresis:

-

Dissolve this compound in 0.1 M phosphate-buffered saline (PBS) or an internal pipette solution to a final concentration of 1-2%.

-

For enhanced electroporation efficiency, the solution can be made in a Tris-HCl buffer with KCl.

-

Sonicate the solution for 10-15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.

-

Application of this compound

a) Electroporation (for live tissue):

-

This method is effective for labeling a population of neurons.

-

Prepare a glass micropipette with a tip diameter of approximately 10-20 µm.

-

Fill the pipette with the this compound solution.

-

Place the pipette tip in the desired brain region in a live tissue slice or in vivo.

-

Apply a series of voltage pulses (e.g., 50-100 V, 1 ms duration, at 1 Hz for 1-5 minutes) to electroporate the tracer into the cells.

b) Iontophoresis (for discrete labeling):

-

This method provides more localized and controlled delivery.

-

Use a glass micropipette with a smaller tip diameter (1-5 µm).

-

Fill the pipette with the this compound solution.

-

Apply a positive current (e.g., 1-5 µA, 7 seconds on/7 seconds off) for 10-20 minutes to eject the positively charged this compound into the tissue.

c) Pressure Injection:

-

Larger volumes can be delivered via pressure injection.

-

Use a beveled glass micropipette connected to a pressure injection system.

-

Apply brief pressure pulses to eject small volumes of the tracer solution into the target area.

Tissue Processing and Visualization

a) Live Tissue Imaging:

-

Following application, this compound can be visualized in live tissue using fluorescence microscopy.

-

Allow sufficient time for transport (e.g., several hours for long-range projections). The fast transport rate of 5.4 mm/h can be used to estimate the required time.

-

This compound can be used in conjunction with calcium indicators like Fluo-8 AM for simultaneous structural and functional imaging.

b) Fixation and Histochemistry:

-

After the desired transport time, perfuse the animal with 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain tissue in 4% PFA overnight at 4°C.

-

Cryoprotect the tissue in a graded sucrose solution (e.g., 15% then 30%) before sectioning on a cryostat or vibratome.

-

Sections can be directly mounted and imaged using a fluorescence or confocal microscope to visualize the TMR fluorescence.

-

To amplify the signal, sections can be incubated with a streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488) as biocytin has a high affinity for avidin.

Mandatory Visualizations

Caption: Anterograde and retrograde transport pathways of this compound in a neuron.

Caption: Experimental workflow for neuronal tracing with this compound.

References

TMR Biocytin: An In-Depth Technical Guide for Live Cell Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMR Biocytin, a conjugate of the fluorescent dye tetramethylrhodamine (TMR) and the neuronal tracer biocytin, has emerged as a powerful tool for investigating cellular architecture and communication in living tissues. This water-soluble, cell-impermeant molecule combines the bright fluorescence of TMR with the excellent transport properties of biocytin, enabling high-resolution visualization of individual neurons, their processes, and the intricate networks formed by gap junctions. Its fixable nature allows for subsequent immunohistochemical analysis, providing a bridge between dynamic live-cell imaging and detailed post-mortem examination. This guide provides a comprehensive overview of this compound's properties, applications, and detailed protocols for its use in various live-cell imaging experiments.

Core Properties and Quantitative Data

Understanding the physicochemical and spectral properties of this compound is crucial for designing and optimizing live-cell imaging experiments. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₆H₆₀N₈O₇S | [1] |

| Molecular Weight | 869.1 g/mol | [2][3] |

| Excitation Maximum (λex) | 544 - 554 nm | [4][5] |

| Emission Maximum (λem) | 571 - 581 nm | |

| Color | Orange | |

| Cell Permeability | Impermeant | |

| Anterograde Transport Velocity | 5.4 mm/h | |

| Fluorescence Lifetime (free) | 3.54 ns | |

| Fluorescence Lifetime (bound to streptavidin) | 2.54 ns |

Key Applications in Live Cell Imaging

This compound's unique properties make it suitable for a range of live-cell imaging applications, primarily in neuroscience and cell biology.

Neuronal Tracing

This compound is an effective tracer for mapping neuronal projections, capable of both anterograde and retrograde transport. Its high transport velocity allows for rapid labeling of neuronal circuits.

-

Anterograde Tracing: When introduced into the cell body, this compound is transported along the axon to its terminals, revealing the neuron's efferent connections. Juxtacellular application can lead to the labeling of local synapses within 10 minutes.

-

Retrograde Tracing: When applied to axon terminals, this compound is taken up and transported back to the cell body, identifying the origin of neuronal projections. This method enables long-range neuronal visualization within a few hours, significantly faster than many other fluorescent tracers.

Gap Junction Analysis

The relatively small size of this compound allows it to pass through gap junction channels, making it an excellent tool for studying intercellular communication. By introducing the dye into a single cell, its spread to adjacent, coupled cells can be monitored in real-time, providing insights into the extent and dynamics of gap junctional coupling.

Combined Imaging Modalities

A significant advantage of this compound is its compatibility with other imaging techniques. For instance, it can be used in conjunction with calcium indicators like Fluo-8 AM to simultaneously visualize neuronal morphology and activity. Its red-shifted emission spectrum also makes it suitable for multiplexing with green fluorescent proteins (GFPs) and other green-emitting fluorophores.

Experimental Protocols

Successful application of this compound in live-cell imaging requires careful attention to loading techniques and imaging parameters. As a cell-impermeant dye, this compound must be introduced into cells using invasive methods.

Neuronal Tracing via Electroporation in Brain Slices

This protocol is adapted from methodologies for Neurobiotin electroporation and is suitable for labeling neurons in acute brain slices.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂

-

Patch-clamp rig with micromanipulator

-

Glass micropipettes (resistance 5-10 MΩ)

-

Electroporator

Procedure:

-

Prepare this compound Solution: Dissolve this compound in the intracellular solution to a final concentration of 0.5% - 2%.

-

Prepare Brain Slices: Prepare acute brain slices (e.g., 300 µm thick) and maintain them in oxygenated aCSF.

-

Load Micropipette: Fill a glass micropipette with the this compound-containing intracellular solution.

-

Approach Neuron: Under visual guidance (e.g., DIC microscopy), carefully approach the target neuron with the micropipette.

-

Electroporation:

-

Juxtacellular/Loose-Patch Configuration: Apply positive pressure to the pipette and form a loose seal on the neuronal membrane. Deliver positive voltage pulses (e.g., 5-25 mV, 500 ms duration at 1 Hz for 5 minutes) to electroporate the cell membrane and allow this compound to enter.

-

Whole-Cell Configuration: After establishing a whole-cell patch, allow this compound to diffuse from the pipette into the neuron for at least 15-20 minutes.

-

-

Incubation: Allow sufficient time for the dye to be transported along the neuronal processes. The required time will depend on the distance to be traced (refer to the transport velocity of 5.4 mm/h).

-

Imaging: Visualize the labeled neurons using a fluorescence microscope with appropriate filter sets for TMR (Excitation: ~550 nm, Emission: ~580 nm).

Experimental workflow for neuronal tracing with this compound via electroporation.

Gap Junction Analysis via Scrape Loading

This method allows for the simultaneous loading of a large number of cells in a monolayer to assess gap junctional intercellular communication (GJIC).

Materials:

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell culture dishes with confluent cell monolayers

-

Surgical scalpel blade

-

Fluorescence microscope

Procedure:

-

Prepare Dye Solution: Prepare a solution of this compound in PBS at a concentration of approximately 1 mg/mL.

-

Cell Culture: Grow cells to a confluent monolayer in culture dishes.

-

Wash Cells: Gently wash the cell monolayer twice with PBS to remove any residual medium.

-

Scrape Loading:

-

Add the this compound solution to the culture dish, ensuring the cell monolayer is covered.

-

Using a sterile surgical scalpel blade, make several parallel scrapes across the monolayer.

-

-

Incubation: Incubate the cells with the dye solution for 5-10 minutes at room temperature to allow the dye to load into the scraped cells and transfer to adjacent cells.

-

Wash and Image:

-

Gently wash the cells three times with PBS to remove the extracellular dye.

-

Immediately image the cells using a fluorescence microscope. The transfer of this compound from the initially loaded cells at the scrape line to their neighbors indicates functional gap junctions.

-

Workflow for gap junction analysis using the scrape loading technique with this compound.

Microinjection into Cultured Cells or Oocytes

Microinjection offers precise delivery of this compound into a single cell, making it ideal for detailed studies of cell morphology and dye transfer to a limited number of connected cells. This protocol is a general guideline adaptable for various cell types, including cultured neurons and Xenopus oocytes.

Materials:

-

This compound

-

Injection buffer (e.g., PBS or appropriate intracellular solution)

-

Microinjection system (including micromanipulator, injector, and holding pipette)

-

Glass micropipettes

-

Inverted microscope

Procedure:

-

Prepare Injection Solution: Dissolve this compound in the injection buffer to a final concentration of 1-5 mg/mL. Centrifuge the solution to pellet any undissolved particles.

-

Load Micropipette: Back-fill a glass micropipette with the this compound solution.

-

Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy. For Xenopus oocytes, place them in a suitable holding chamber.

-

Microinjection:

-

Mount the dish on the microscope stage.

-

Under visual control, bring the micropipette into contact with the target cell.

-

Gently penetrate the cell membrane and inject a small volume of the this compound solution using a brief, controlled pressure pulse. For Xenopus oocytes, inject approximately 50 nl into the cytoplasm.

-

-

Post-Injection Incubation: Allow time for the dye to diffuse throughout the injected cell and into any coupled cells.

-

Imaging: Visualize the fluorescent signal using an appropriate microscope setup.

Logical flow for single-cell loading of this compound via microinjection.

Visualization and Data Analysis

Imaging Parameters:

-

Excitation: Use a light source and filter set appropriate for the excitation maximum of TMR (around 550 nm).

-

Emission: Use a long-pass or band-pass filter to collect the emitted fluorescence centered around 580 nm.

-

Live-Cell Considerations: To minimize phototoxicity and photobleaching during live-cell imaging, use the lowest possible excitation light intensity and the shortest exposure times that provide an adequate signal-to-noise ratio.

Post-Imaging Processing:

-

Fixation: this compound is fixable with standard aldehyde fixatives such as paraformaldehyde (PFA). This allows for the preservation of the fluorescent signal for subsequent high-resolution imaging and immunolabeling.

-

Signal Amplification: The biotin moiety of this compound can be used for signal amplification using fluorescently-labeled streptavidin or avidin conjugates. This is particularly useful for enhancing weak signals or for detection in electron microscopy.

-

Image Analysis: A variety of image analysis software can be used to quantify the fluorescence intensity, measure the extent of dye spread in gap junction studies, and reconstruct the morphology of labeled neurons.

Signaling Pathway Considerations

While this compound is primarily a tracer, its application in studying gap junctions provides a direct method for investigating a form of intercellular signaling. Gap junctions allow the passage of small signaling molecules (e.g., cAMP, IP₃, Ca²⁺) between cells, and this compound can be used to identify which cells are part of a communicant network that could be involved in propagating such signals. By correlating the spread of this compound with the observation of downstream cellular events in recipient cells, researchers can infer the role of gap junctional communication in specific signaling pathways.

This compound as a tracer for identifying gap junction-mediated signaling pathways.

Conclusion

This compound is a versatile and valuable tool for live-cell imaging, offering bright fluorescence, excellent transport properties, and the ability to be fixed for further analysis. Its applications in neuronal tracing and gap junction analysis provide researchers with a powerful method to explore the structure and function of complex cellular networks. By following the detailed protocols and considerations outlined in this guide, scientists and drug development professionals can effectively utilize this compound to advance their understanding of cellular biology in both healthy and diseased states.

References

- 1. Connexin Type and Fluorescent Protein Fusion Tag Determine Structural Stability of Gap Junction Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. moleculardepot.com [moleculardepot.com]

- 4. biotium.com [biotium.com]

- 5. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

TMR Biocytin for Neuronal Circuit Mapping: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tetramethylrhodamine (TMR) Biocytin, a versatile fluorescent neuronal tracer. It covers the fundamental properties of TMR Biocytin, detailed protocols for its application in mapping neuronal circuits, and the principles behind its mechanism of action and visualization.

Introduction to this compound

This compound is a conjugate molecule that combines the fluorescent dye tetramethylrhodamine with biocytin (an amide of biotin and L-lysine). This dual-function molecule serves as a highly effective neuronal tracer that can be visualized directly due to its intrinsic fluorescence and can also be amplified for enhanced detection through the high-affinity binding of its biotin moiety to avidin or streptavidin conjugates.[1][2][3]

Its ability to be transported both anterogradely (from soma to axon terminal) and retrogradely (from axon terminal to soma) makes it a powerful tool for elucidating the complex wiring of the nervous system.[4][5] Unlike traditional biocytin, this compound allows for visualization in both live and fixed tissue, enabling real-time observation of neuronal processes and long-range labeling that is significantly faster than many other fluorescent tracers.

Core Properties of this compound

The physicochemical and spectral properties of this compound are critical for designing effective labeling and imaging experiments. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₆H₆₀N₈O₇S | |

| Molecular Weight | ~869.1 g/mol | |

| Excitation Maximum (λex) | ~544-554 nm | |

| Emission Maximum (λem) | ~571-581 nm | |

| Appearance | Dark red solid / Lyophilized powder | |

| Solubility | Water-soluble; can be dissolved in DMF or DMSO | |

| Transport Velocity | High (e.g., initial fiber transport of 5.4 mm/h) | |

| Cell Permeability | Membrane impermeant |

Principle of Neuronal Tracing and Detection

This compound is introduced directly into target neurons via methods such as electroporation, microinjection, or during whole-cell patch-clamp recording. Once inside the neuron, it diffuses throughout the cytoplasm, filling the soma, dendrites, and axon. The molecule is then actively transported along microtubules, revealing the neuron's complete morphology and its projections to distant brain regions.

The dual-detection capability is a key advantage. The TMR fluorophore provides an immediate fluorescent signal for direct visualization. For an amplified and more permanent signal, the tissue is fixed and incubated with a fluorescently-labeled streptavidin conjugate, which binds with extremely high affinity to the biotin part of the tracer.

Caption: Mechanism of this compound labeling from delivery to direct and amplified detection.

Experimental Protocols

The following are generalized protocols for neuronal labeling using this compound. Specific parameters such as concentration, incubation times, and fixation methods should be optimized for the specific tissue, species, and experimental goals.

Protocol 1: Intracellular Filling during Whole-Cell Recording

This method is ideal for correlating a neuron's electrophysiological properties with its morphology.

-

Internal Solution Preparation:

-

Prepare the desired internal patch pipette solution.

-

Dissolve this compound in the internal solution to a final concentration of 0.2% to 0.5% (w/v).

-

Filter the solution through a 0.2 µm syringe filter to remove any precipitates.

-

-

Whole-Cell Recording:

-

Perform whole-cell patch-clamp recording as standard.

-

Allow the this compound to diffuse from the pipette into the cell for at least 15-30 minutes to ensure complete filling of distal processes.

-

-

Tissue Fixation:

-

After recording, carefully withdraw the pipette.

-

Transcardially perfuse the animal with 0.1 M phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Alternatively, for brain slices, fix the slice by immersion in 4% PFA at 4°C for 2-4 hours or overnight.

-

-

Signal Visualization & Amplification (Optional):

-

For direct visualization, mount the brain slices and image the native TMR fluorescence.

-

For signal amplification, proceed with the Streptavidin Staining protocol below.

-

Protocol 2: In Vivo Labeling via Electroporation or Iontophoresis

This method is used for labeling populations of neurons and their long-range projections in vivo.

-

Tracer Preparation:

-

Dissolve this compound in a suitable buffer (e.g., sterile saline or PBS) to a concentration of 1-5%.

-

-

Surgical Procedure & Injection:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Using stereotaxic coordinates, lower a micropipette containing the this compound solution into the target brain region.

-

Eject the tracer using iontophoretic currents or pressure pulses (electroporation).

-

-

Survival Period:

-

Allow a survival period of 24 to 96 hours for the tracer to be transported throughout the axonal and dendritic arbors.

-

-

Tissue Processing:

-

Perfuse the animal with PBS followed by 4% PFA.

-

Post-fix the brain in 4% PFA overnight, then transfer to a cryoprotectant solution (e.g., 30% sucrose in PBS) until it sinks.

-

Section the brain on a freezing microtome or vibratome at 40-50 µm thickness.

-

-

Visualization:

-

Mount sections directly for imaging of TMR fluorescence or proceed to the streptavidin amplification protocol.

-

Protocol 3: Streptavidin-HRP/Fluorophore Staining for Signal Amplification

This procedure enhances the signal from the biotin moiety, which is particularly useful for visualizing fine axonal and dendritic processes.

-

Washing and Permeabilization:

-

Wash the fixed brain sections three times in PBS for 10 minutes each.

-

Permeabilize the sections by incubating in PBS containing 0.3-1% Triton X-100 for 1-2 hours at room temperature (or overnight at 4°C for thicker sections).

-

-

Blocking (Optional but Recommended):

-

To reduce non-specific binding, incubate sections in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% Normal Goat Serum) for 1 hour.

-

-

Streptavidin Incubation:

-

Incubate the sections in a solution containing a fluorophore-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 488) diluted in PBS with 0.3% Triton X-100. A typical dilution is 1:500 to 1:1000.

-

Incubate overnight at 4°C on a shaker.

-

-

Final Washes and Mounting:

-

Wash the sections three times in PBS for 10 minutes each to remove unbound streptavidin.

-

Mount the sections onto glass slides and coverslip using an aqueous mounting medium.

-

-

Imaging:

-

Image the sections using a fluorescence or confocal microscope with appropriate filter sets for TMR and the streptavidin-conjugated fluorophore.

-

Experimental Workflow and Logic

The process of using this compound for circuit mapping follows a logical progression from sample preparation to data analysis. The choice between direct fluorescence imaging and amplified detection depends on the required signal strength and experimental context.

References

- 1. biotium.com [biotium.com]

- 2. Invitrogen Biocytin TMR (5-(and-6)-Tetramethylrhodamine Biocytin) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. Biocytin TMR [5-(and-6)-Tetramethylrhodamine biocytin] - 5 mg [anaspec.com]

- 4. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

TMR Biocytin in Cleared Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use and stability of TMR (Tetramethylrhodamine) Biocytin as a neuronal tracer in fixed and cleared tissue. TMR Biocytin is a valuable tool for neuroanatomical studies, enabling the visualization of neuronal morphology and connectivity in three dimensions. Its stability throughout fixation, permeabilization, and tissue clearing is critical for obtaining high-quality, quantifiable data.

Core Properties of this compound

This compound is a conjugate of the fluorescent dye tetramethylrhodamine and biocytin, a derivative of biotin that is readily transported by neurons. This combination allows for both fluorescent visualization and avidin-based signal amplification.

Chemical and Fluorescent Properties:

| Property | Value | Reference |

| Excitation Maximum (λex) | ~554 nm | [1] |

| Emission Maximum (λem) | ~581 nm | [1] |

| Molecular Weight | ~869.1 g/mol | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Fixability | Aldehyde-fixable | [2] |

Stability of this compound in Tissue

The stability of the this compound signal is paramount for long-term studies and quantitative analysis. Several factors can influence its fluorescence intensity and persistence in tissue samples.

Photostability

TMR, as a rhodamine derivative, exhibits good photostability, though it is not as resistant to photobleaching as some modern fluorophores like the Alexa Fluor series. Careful management of excitation light intensity and duration is crucial during imaging to preserve the signal.

Qualitative Photostability Comparison:

| Fluorophore | Relative Photostability |

| TMR | Good |

| Alexa Fluor 568/594 | Excellent |

Note: This is a qualitative comparison based on general knowledge of these fluorophore families. Quantitative photobleaching rates can vary depending on the specific experimental conditions.

Chemical Stability and Long-Term Storage

This compound is chemically stable under standard fixation and permeabilization conditions. For long-term storage of stained and cleared tissue, maintaining a stable chemical environment is essential to prevent fluorescence quenching or degradation.

Storage Recommendations for Stained Tissue:

| Storage Solution | Temperature | Duration | Expected Stability |

| Phosphate-Buffered Saline (PBS) with 0.02% Sodium Azide | 4°C | Weeks to Months | Good |

| Mounting Medium (e.g., ProLong Gold) | 4°C or Room Temperature (in the dark) | Months to Years | Excellent |

Stability in Tissue Clearing Agents

Tissue clearing techniques render large tissue volumes transparent for deep imaging. The chemical cocktails used in these methods can impact fluorophore stability. This compound has been reported to be stable in methyl salicylate and is expected to be compatible with several modern clearing techniques, though with potential variations in signal retention.

Compatibility with Common Clearing Agents:

| Clearing Method | Clearing Agent Type | Expected this compound Stability | Notes |

| CUBIC | Aqueous-based | Good | May cause some initial tissue swelling. Fluorescence of many proteins is well-preserved. |

| iDISCO/uDISCO | Solvent-based | Moderate to Good | Dehydration and solvent steps can affect some fluorophores. Signal preservation may be less than with aqueous methods. |

| CLARITY | Hydrogel-based | Good | The hydrogel embedding process can help to protect the fluorophore during lipid removal. |

Note: The stability in these agents can be highly dependent on the exact protocol and duration of incubation. It is always recommended to perform pilot experiments to assess signal stability for a specific workflow.

Experimental Protocols

The following are detailed protocols for the application and visualization of this compound in neuronal tissue.

Neuronal Filling with this compound

This protocol describes the intracellular filling of a neuron using a patch pipette during electrophysiological recording.

Materials:

-

Internal pipette solution

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

4% Paraformaldehyde (PFA) in PBS

Procedure:

-

Prepare the internal pipette solution and add this compound to a final concentration of 0.2-0.5%.

-

Perform whole-cell patch-clamp recording of the target neuron.

-

Allow this compound to diffuse into the cell for at least 15-20 minutes.

-

Carefully retract the pipette to allow the cell membrane to reseal.

-

After the recording session, fix the tissue by immersion in 4% PFA in PBS overnight at 4°C.

-

Wash the tissue extensively in PBS to remove residual fixative.

Tissue Clearing with CUBIC

This protocol is adapted for this compound-labeled tissue slices.

Materials:

-

CUBIC-L solution (Urea, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, Triton X-100)

-

CUBIC-R solution (Sucrose, Urea, Triethanolamine)

-

PBS

Procedure:

-

Following fixation and washing, immerse the this compound-labeled tissue in a 1:1 solution of CUBIC-L and PBS. Incubate for 6-12 hours at 37°C with gentle shaking.

-

Replace the solution with full-strength CUBIC-L and incubate for 1-2 days at 37°C, changing the solution daily.

-

Wash the tissue in PBS for 6-12 hours, changing the PBS several times.

-

Immerse the tissue in a 1:1 solution of CUBIC-R and PBS. Incubate for 6-12 hours at room temperature.

-

Replace the solution with full-strength CUBIC-R and incubate until the tissue is transparent (typically 1-2 days).

-

The tissue is now cleared and ready for imaging. Store in CUBIC-R at 4°C.

Whole-Mount Immunostaining of this compound-filled Neurons

This protocol allows for the co-visualization of this compound with other protein markers.

Materials:

-

This compound-filled and fixed tissue

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.5% Triton X-100)

-

Primary antibody

-

Fluorescently-conjugated secondary antibody (with a spectrally distinct fluorophore from TMR)

-

PBS with 0.1% Triton X-100 (PBST)

Procedure:

-

Wash the fixed tissue in PBS.

-

Incubate the tissue in blocking buffer for 2-4 hours at room temperature.

-

Incubate in primary antibody diluted in blocking buffer for 1-3 days at 4°C with gentle agitation.

-

Wash the tissue in PBST for 6-8 hours, changing the buffer every hour.

-

Incubate in the secondary antibody diluted in blocking buffer for 1-2 days at 4°C.

-

Wash extensively in PBST as in step 4.

-

The tissue can now be cleared using a compatible protocol (e.g., CUBIC) and imaged.

Visualizations

Experimental Workflow for Neuronal Tracing and Imaging

Caption: Workflow for this compound neuronal tracing.

Logical Relationship of Factors Affecting Signal Stability

Caption: Factors influencing this compound fluorescence stability.

Conclusion

This compound remains a robust and reliable tool for anterograde and retrograde neuronal tracing. Its compatibility with fixation and a range of tissue clearing techniques makes it suitable for detailed 3D anatomical studies. While newer fluorophores may offer enhanced photostability, careful experimental design and optimized imaging parameters can yield high-quality, reproducible results with this compound. This guide provides a foundation for researchers to effectively utilize this tracer in their studies of neural circuitry.

References

TMR Biocytin: A Technical Guide to Solubility and Preparation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and preparation of TMR (Tetramethylrhodamine) Biocytin, a versatile fluorescent tracer for neuronal and cellular studies. This document outlines its physicochemical properties, solubility in various solvents, and detailed protocols for preparing solutions for common research applications.

Core Properties of TMR Biocytin

This compound is a derivative of biocytin, which is a conjugate of biotin and L-lysine. The addition of the tetramethylrhodamine (TMR) fluorophore allows for direct visualization of labeled structures without the need for secondary detection reagents. It is widely used as a neuronal tracer for anterograde, retrograde, and intracellular labeling, as well as in studies of cell-cell communication and membrane permeability.[1]

Physicochemical Characteristics

| Property | Value | Reference |

| Molecular Weight | ~869.1 g/mol - 871 g/mol | [2][3] |

| Appearance | Dark red solid | [2] |

| Excitation Maximum (λex) | ~544 - 554 nm | [2] |

| Emission Maximum (λem) | ~571 - 581 nm | |

| Quantum Yield | Not specified | |

| Extinction Coefficient | Not specified |

Solubility Profile

This compound is described as a water-soluble compound. For organic solvents, it is readily soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). While specific quantitative solubility data for this compound is not consistently published, the solubility of the parent compound, biocytin, can provide a useful reference.

| Solvent | This compound Solubility | Biocytin Solubility (for reference) | Reference |

| Water | Described as "water-soluble" | 50 mM (18.62 mg/mL) with gentle warming | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified for this compound | |

| Dimethylformamide (DMF) | Soluble | Not specified for this compound | |

| Phosphate-Buffered Saline (PBS) | Used for in vivo injections at 10 mg/mL | Not specified |

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent like DMSO or DMF. This stock can then be diluted to the desired concentration in an aqueous buffer or internal solution for specific applications.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge tubes

Protocol:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM or 10 mg/mL).

-

Vortex the solution thoroughly until all the solid is dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Preparation of Working Solutions

A typical concentration for in vivo injection involves diluting this compound in a physiological buffer like PBS.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

-

Thaw an aliquot of the this compound stock solution.

-

For a final concentration of 1 mg/mL, dilute the 10 mg/mL stock solution 1:10 in sterile PBS. For example, add 10 µL of the stock solution to 90 µL of sterile PBS.

-

Vortex briefly to ensure homogeneity.

-

The working solution is now ready for injection.

This compound can be included in the internal solution of the patch pipette to label the recorded neuron. Concentrations typically range from 0.1% to 0.2%.

Materials:

-

This compound powder or stock solution

-

Internal solution for patch-clamp recording (specific composition depends on the experimental goals)

Protocol:

-

Prepare the internal solution with all components except this compound.

-

To achieve a 0.2% concentration, add 2 mg of this compound powder to every 1 mL of internal solution.

-

Alternatively, if starting from a stock solution, add the appropriate volume to reach the desired final concentration (e.g., for a 10 mg/mL stock, add 20 µL to 980 µL of internal solution for a final concentration of 0.2 mg/mL or 0.02%). Adjust as needed for the desired final concentration.

-

Vortex the solution until the this compound is completely dissolved. Sonication for 10-15 minutes can aid in dissolution.

-

Filter the final internal solution through a 0.2 µm syringe filter to remove any particulates.

-

The this compound-containing internal solution is ready to be used to fill patch pipettes.

This compound is an effective neuronal tracer when applied by electroporation. The concentration of this compound in the electroporation solution can be similar to that used for intracellular filling.

Materials:

-

This compound powder or stock solution

-

Electroporation buffer (e.g., artificial cerebrospinal fluid or a simple salt solution)

Protocol:

-

Prepare the desired electroporation buffer.

-

Add this compound to the buffer to the desired final concentration (e.g., 0.1-0.5%).

-

Ensure the this compound is fully dissolved, using vortexing or sonication if necessary.

-

The solution is now ready for loading into the electroporation pipette.

Storage and Stability

-

Solid this compound: Store desiccated at -20°C and protected from light.

-

Stock Solutions (in DMSO or DMF): Store in aliquots at -20°C and protected from light. Avoid repeated freeze-thaw cycles.

-

Aqueous Working Solutions: It is recommended to prepare these fresh for each experiment.

By following these guidelines, researchers can ensure the proper preparation and use of this compound for high-quality and reproducible results in their cellular and neuronal tracing experiments.

References

Methodological & Application

TMR Biocytin: A Detailed Protocol for Neuronal Tracing

Application Notes for Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine (TMR) Biocytin is a highly effective and versatile tool for neuronal tracing. As a conjugate of the fluorescent dye tetramethylrhodamine and biocytin, it combines the benefits of a bright, photostable fluorophore with the excellent transport properties of biocytin. This combination allows for both anterograde and retrograde tracing of neuronal pathways in live and fixed tissues. Its high initial fiber transport velocity of approximately 5.4 mm/h enables rapid labeling of neuronal projections.[1] TMR Biocytin is fixable with aldehyde-based fixatives, ensuring signal retention during tissue processing, and its fluorescence can be visualized directly or amplified through the high-affinity binding of biocytin to avidin or streptavidin conjugates.[1] This makes it a valuable tracer for a wide range of neuroanatomical studies, from mapping local microcircuits to elucidating long-range connections. Furthermore, its compatibility with live-tissue imaging and calcium dyes opens up possibilities for correlating neuronal structure with function.[1]

Key Advantages:

-

Anterograde and Retrograde Tracing: this compound is effectively transported in both directions along axons, allowing for the simultaneous visualization of efferent and afferent connections.

-

Rapid Transport: The tracer exhibits a high transport velocity, enabling the labeling of neuronal pathways within hours to days, depending on the distance.[1]

-

High Visibility: The inherent fluorescence of TMR provides a strong and photostable signal. This signal can be further amplified using streptavidin-conjugated fluorophores or enzymes.

-

Fixable: The tracer is compatible with standard aldehyde-based fixation methods, preserving the labeled neuronal structures for detailed anatomical analysis.[1]

-

Versatility: Suitable for both in vivo and in vitro applications, including stereotaxic microinjections and intracellular filling during electrophysiological recordings.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound neuronal tracing experiments, compiled from various sources. These values should be considered as a starting point and may require optimization for specific experimental conditions.

| Parameter | Value | Application | Notes |

| Tracer Concentration | 1-5% (w/v) in sterile saline or PBS | In vivo stereotaxic injection | Higher concentrations may be used, but risk of excitotoxicity and diffusion at the injection site increases. |

| 0.2-0.5% (w/v) in internal pipette solution | Intracellular filling (Patch-clamp) | Ensure complete dissolution of the powder. | |

| Injection Volume | 50-500 nL | In vivo stereotaxic injection | Volume depends on the size of the target nucleus. Use a slow injection rate (e.g., 10-20 nL/min) to minimize tissue damage. |

| Survival Time | 24-96 hours | Anterograde tracing (short-range) | Allows for transport to nearby targets. |

| 7-14 days | Anterograde tracing (long-range) | Recommended for tracing long axonal projections. Optimal labeling quality for similar tracers has been observed around 10 days. | |

| 24-72 hours | Retrograde tracing | Retrograde transport is generally faster than anterograde transport. Labeling can be observed within a few hours for shorter distances. | |

| Fixation | 4% Paraformaldehyde (PFA) in 0.1 M Phosphate Buffer (PB) | Perfusion and post-fixation | Overnight post-fixation at 4°C is common. |

| Cryoprotection | 30% Sucrose in 0.1 M PB | Tissue protection for cryosectioning | Immerse tissue until it sinks (typically 24-48 hours). |

| Tissue Section Thickness | 40-60 µm | Free-floating immunohistochemistry | Thinner sections can be used for higher resolution imaging but may compromise the integrity of long-range projections. |

| Streptavidin-Fluorophore Conjugate Concentration | 1:500 - 1:1000 dilution | Signal amplification | The optimal dilution should be determined empirically. |

Experimental Protocols

I. In Vivo Stereotaxic Injection of this compound

This protocol describes the procedure for delivering this compound into a specific brain region of a rodent model.

Materials:

-

This compound

-

Sterile 0.9% saline or phosphate-buffered saline (PBS)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Microsyringe pump and nanoliter syringe (e.g., Hamilton)

-

Glass micropipette

-

Drill and burrs

-

Surgical tools

Procedure:

-